Cas no 74038-71-4 (N''-acetyl-4-bromobenzohydrazide)
N''-acetyl-4-bromobenzohydrazide Chemical and Physical Properties
Names and Identifiers
-
- N''-acetyl-4-bromobenzohydrazide
- N'-(p-Bromobenzoyl)acetohydrazide
- N'-acetyl-4-bromobenzohydrazide
- 1-Acetyl-2-(p-bromobenzoyl)hydrazine
- AN-329
- Benzoic acid, 4-bromo-, 2-acetylhydrazide
- Benzoic acid, p-bromo-, acetoxyhydrazide
- BRN 2617748
- Hydrazine, 1-acetyl-2-(p-bromobenzoyl)-
- N-Acetyl-N'-(4-brom-benzoyl)-hydrazin
- N-acetyl-N'-(4-bromo-benzoyl)-hydrazine
- NSC220263
- SR-01000313021-1
- CS-0368190
- 4-Bromo-benzoic acid N'-acetyl-hydrazide
- AN-329/40149222
- 74038-71-4
- Benzoic acid, acetoxyhydrazide
- N-(4-Bromobenzoyl)ethanehydrazonic acid
- NSC-220263
- AKOS000486306
- SR-01000313021
- DTXSID20995404
- WR2LKB9FYR
- NSC 220263
- 4-09-00-01026 (Beilstein Handbook Reference)
- 4-Bromobenzoic acid 2-acetylhydrazide
- STK076842
-
- Inchi: 1S/C9H9BrN2O2/c1-6(13)11-12-9(14)7-2-4-8(10)5-3-7/h2-5H,1H3,(H,11,13)(H,12,14)
- InChI Key: MEFRKGJDHFTVEO-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C(NNC(C)=O)=O)=CC=1
Computed Properties
- Exact Mass: 255.98477
- Monoisotopic Mass: 255.98474g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 58.2Ų
Experimental Properties
- PSA: 58.2
- LogP: 2.01180
N''-acetyl-4-bromobenzohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AH42096-10mg |
N'-(p-Bromobenzoyl)acetohydrazide |
74038-71-4 | 95% | 10mg |
$225.00 | 2024-04-19 | |
| A2B Chem LLC | AH42096-20mg |
N'-(p-Bromobenzoyl)acetohydrazide |
74038-71-4 | 95% | 20mg |
$237.00 | 2024-04-19 | |
| A2B Chem LLC | AH42096-50mg |
N'-(p-Bromobenzoyl)acetohydrazide |
74038-71-4 | 95% | 50mg |
$268.00 | 2024-04-19 | |
| A2B Chem LLC | AH42096-100mg |
N'-(p-Bromobenzoyl)acetohydrazide |
74038-71-4 | 95% | 100mg |
$298.00 | 2024-04-19 |
N''-acetyl-4-bromobenzohydrazide Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on N''-acetyl-4-bromobenzohydrazide
N''-acetyl-4-bromobenzohydrazide (CAS No. 74038-71-4): An Overview of Its Synthesis, Properties, and Applications in Pharmaceutical Research
N''-acetyl-4-bromobenzohydrazide (CAS No. 74038-71-4) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis and pharmaceutical research. This compound, characterized by its unique chemical structure, exhibits a wide range of properties that make it a valuable intermediate in the development of various pharmaceuticals and bioactive molecules.
The chemical structure of N''-acetyl-4-bromobenzohydrazide consists of a benzene ring substituted with a bromine atom at the para position and an acetylhydrazide group. The presence of these functional groups imparts specific reactivity and solubility characteristics, making it an attractive candidate for various synthetic transformations and biological studies.
In recent years, significant advancements have been made in the synthesis and application of N''-acetyl-4-bromobenzohydrazide. One of the key areas of research has been its use as a building block in the synthesis of antitumor agents. Studies have shown that compounds derived from N''-acetyl-4-bromobenzohydrazide exhibit potent antiproliferative activity against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of N''-acetyl-4-bromobenzohydrazide demonstrated selective cytotoxicity towards breast cancer cells, making them promising candidates for further drug development.
Beyond its applications in cancer research, N''-acetyl-4-bromobenzohydrazide has also been explored for its potential in the treatment of neurodegenerative diseases. Research conducted at the University of California, Los Angeles (UCLA) found that certain derivatives of this compound exhibit neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. These findings highlight the multifaceted utility of N''-acetyl-4-bromobenzohydrazide in addressing complex biological challenges.
The synthesis of N''-acetyl-4-bromobenzohydrazide typically involves a multi-step process that begins with the reaction of 4-bromobenzoic acid with hydrazine to form 4-bromobenzohydrazide. Subsequent acetylation using acetic anhydride yields the final product. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, such as using microwave-assisted reactions and catalysts that minimize waste and energy consumption.
In addition to its synthetic applications, N''-acetyl-4-bromobenzohydrazide has been studied for its potential as a ligand in coordination chemistry. Research has shown that this compound can form stable complexes with various metal ions, which can be utilized in catalytic processes and materials science. For example, a study published in Inorganic Chemistry demonstrated that complexes formed between N''-acetyl-4-bromobenzohydrazide and palladium exhibited high catalytic activity in cross-coupling reactions, which are crucial for the synthesis of complex organic molecules.
The physical properties of N''-acetyl-4-bromobenzohydrazide, such as its melting point and solubility, are also important considerations for its practical applications. The compound is known to have a melting point ranging from 155°C to 157°C and is moderately soluble in common organic solvents like ethanol and dimethyl sulfoxide (DMSO). These properties make it suitable for use in both laboratory-scale experiments and industrial processes.
In conclusion, N''-acetyl-4-bromobenzohydrazide (CAS No. 74038-71-4) is a multifunctional compound with significant potential in pharmaceutical research and development. Its unique chemical structure and versatile reactivity have led to its application in various fields, including cancer therapy, neurodegenerative disease treatment, and coordination chemistry. Ongoing research continues to uncover new possibilities for this compound, solidifying its importance in modern scientific endeavors.
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